molecular formula C8H12O2 B1221367 2-Octynoic acid CAS No. 5663-96-7

2-Octynoic acid

Cat. No. B1221367
CAS RN: 5663-96-7
M. Wt: 140.18 g/mol
InChI Key: BQDKCWCMDBMLEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Octynoic acid has been explored through various methods, including the Grignard reaction between alkylmagnesium bromides and carbon dioxide to generate radio-labeled compounds for PET (Positron Emission Tomography) tracers. Such syntheses yield radiochemical purities greater than 99%, highlighting the efficiency of these methods in producing high-purity compounds (Kawashima et al., 1997). Additionally, palladium-catalyzed decarboxylative coupling reactions involving 2-Octynoic acid have been demonstrated, showcasing its versatility in forming complex molecules with high reactivity and functional group tolerance (Moon, Jang, & Lee, 2009).

Molecular Structure Analysis

The molecular structure of 2-Octynoic acid, characterized by its alkyne group, plays a crucial role in its chemical reactivity. This structural feature enables the formation of metal carboxylate derivatives and self-assembly into ordered networks through hydrogen bonding, as seen in the synthesis of carboxylic acid POSS derivatives (Voisin et al., 2017).

Chemical Reactions and Properties

2-Octynoic acid's chemical properties, such as its ability to undergo decarboxylative coupling reactions, make it a valuable compound in organic synthesis. Its reactivity with aryl halides under palladium catalysis is a notable example of its application in forming diverse organic molecules (Moon, Jang, & Lee, 2009).

Physical Properties Analysis

The physical properties of 2-Octynoic acid, including its melting points and solubility, are influenced by its molecular structure. These properties are critical in determining its suitability for various applications, from synthetic chemistry to potential uses in medical imaging (Kawashima et al., 1997).

Chemical Properties Analysis

The chemical versatility of 2-Octynoic acid is further evidenced by its role in the synthesis of complex organic frameworks and its potential as a building block for the development of new materials. The ability to form hydrogen-bonded networks and metal carboxylate derivatives highlights its utility in the field of materials science (Voisin et al., 2017).

Scientific Research Applications

Application 1: Inhibition of Hepatitis C Virus Infection

  • Summary of the Application : 2-Octynoic acid has been found to inhibit HCV infection in human hepatocytes . This is particularly important as many chronic HCV-infected patients do not clear the virus with current therapy .
  • Results or Outcomes : The study found that 2-Octynoic acid abrogated lipid accumulation in HCV replicon cells and virus-infected hepatocytes. It suppressed HCV RNA replication and infectious virus production with no cytotoxicity to the host cells . Furthermore, 2-Octynoic acid activated AMP-activated protein kinase (AMPK) and inhibited acetyl-CoA carboxylase in viral-infected cells .

Application 2: Simulation of Medium-chain Acyl-coenzyme A Dehydrogenase (MCAD) Deficiency

  • Summary of the Application : 2-Octynoic acid has been used to simulate MCAD deficiency, a metabolic disorder, in Sprague-Dawley rats .
  • Methods of Application : 2-Octynoic acid was administered by intraperitoneal injection to fasted Sprague-Dawley rats .
  • Results or Outcomes : Rats given 2-Octynoic acid excreted elevated amounts of medium-chain dicarboxylic acids and other acidic metabolites usually associated with human MCAD deficiency . The onset of this organic acid profile was immediate and lasted for approximately 24 hours .

Safety And Hazards

2-Octynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

oct-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDKCWCMDBMLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205205
Record name 2-Octynoic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Octynoic acid

CAS RN

5663-96-7
Record name 2-Octynoic acid
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Record name 2-Octynoic acid
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Record name 2-OCTYNOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75855
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Record name 2-Octynoic acid
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Record name Oct-2-ynoic acid
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Record name 2-OCTYNOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
600
Citations
D Yang, B Xue, X Wang, X Yu, N Liu, Y Gao, C Liu… - PLoS …, 2013 - journals.plos.org
Many chronic hepatitis C virus (HCV)-infected patients with current therapy do not clear the virus. It is necessary to find novel treatments. The effect of 2-octynoic acid (2-OA) on HCV …
Number of citations: 14 journals.plos.org
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
… One compound, 2-octynoic acid, was unique in both its quantitative structure-activity … high Ig reactivity against 2-octynoic acid-PDC-E2 peptide. Not only does 2-octynoic acid have the …
Number of citations: 218 journals.aai.org
H Kawashima, K Yajima, Y Kuge… - Journal of Labelled …, 1997 - Wiley Online Library
… AND DISSCUSSION The synthetic pathways of 2-octynoic acid, 2-decynoic acid and 3-(R,S)-methyloctanoic acid are shown in Scheme 1, 2, and 3. For synthesis of 2-octynoic acid 3, 1-…
JA Montgomery, OA Mamer… - … & environmental mass …, 1989 - Wiley Online Library
… The advantage of 2-octynoic acid is the specific inhibition of the same enzyme associated with MCAD deficiency. We wanted to establish its usefulness as an inhibitor of medium-chain …
Number of citations: 2 onlinelibrary.wiley.com
JM Fletcher, JJ Pitt - Metabolism, 1999 - Elsevier
… 2-octynoic acid administration to the rat "closely, acutely and transiently resembles the human disorder" of MCAD deficiency and suggested that 2-octynoic acid … of 2-octynoic acid in vivo …
Number of citations: 2 www.sciencedirect.com
C Arderne, DK Olivier, DT Ndinteh - Acta Crystallographica Section C …, 2015 - scripts.iucr.org
… We report here two instances where 3-phenylpropynoic acid and 2-octynoic acid, respectively, form salts (I) and (II), respectively, with 2-amino-1H-benzimidazole, instead of producing …
Number of citations: 5 scripts.iucr.org
R Rieger, PSC Leung, MR Jeddeloh, MJ Kurth… - Journal of …, 2006 - Elsevier
… mitochondrial 2-oxo-acid dehydrogenase complexes, which prompted us to search for environmental mimotopes in the form of xenobiotics and led to our identification of 2-octynoic acid …
Number of citations: 188 www.sciencedirect.com
JA KNIGHT, JH DIAMOND - The Journal of Organic Chemistry, 1959 - ACS Publications
The preparation and properties of trans-4-and-6-and ofcis-3-,-4-, and-6-octenoic acids are reported in this paper. The previously reported isomers, trans-3-and cfs-2-octenoic acids, are …
Number of citations: 56 pubs.acs.org
J Moon, M Jang, S Lee - The Journal of Organic Chemistry, 2009 - ACS Publications
… 2-octynoic acid was investigated by reactions with various equivalents of TBAF (Table 2). 2-Octynoic acid … for the decarboxylative coupling of 2-octynoic acid were as follows: 1 mol % of …
Number of citations: 214 pubs.acs.org
K Wakabayashi, ZX Lian, PSC Leung, Y Moritoki… - …, 2008 - Wiley Online Library
… In the present studies, we immunized C57BL/6 mice with one such xenobiotic, 2-octynoic acid, coupled to … Mice immunized with 2-octynoic acid manifest autoimmune cholangitis, typical …
Number of citations: 189 aasldpubs.onlinelibrary.wiley.com

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